benzyl N-(2-chloroacetyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(2-chloroacetyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-6-9(13)12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOQENPGHAIKIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427910 | |
| Record name | benzyl chloroacetylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16001-64-2 | |
| Record name | benzyl chloroacetylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Benzyl N 2 Chloroacetyl Carbamate and Analogues
Strategic Approaches to Carbamate (B1207046) Formation
The formation of the carbamate linkage is a critical step in the synthesis of the target compound. This can be achieved through several well-established and emerging synthetic routes.
Reaction of Benzyl (B1604629) Chloroformate with Amines
A primary and widely utilized method for forming the benzyloxycarbonyl (Cbz or Z) protected amine is the reaction of benzyl chloroformate with an appropriate amine. youtube.comwikipedia.org This reaction is a cornerstone in peptide synthesis and amine protection strategies. wikipedia.org The Cbz group is valued for its ability to suppress the nucleophilic and basic nature of the amine's lone pair of electrons. youtube.comwikipedia.org
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. guidechem.com Common bases include aqueous solutions of sodium hydroxide (B78521), sodium carbonate, or sodium bicarbonate. guidechem.com For reactions involving alcohols or phenols, organic bases like triethylamine (B128534) or pyridine (B92270) are often employed. guidechem.com The choice of solvent can vary, with water, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (CH2Cl2) being common options. guidechem.comcommonorganicchemistry.com
The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride ion and the formation of the carbamate. The reaction conditions can be mild, often conducted at room temperature or lower to prevent side reactions, especially when dealing with sensitive substrates like α-amino acids where racemization is a concern. guidechem.com
Direct Carbamate Synthesis Routes
Recent advancements in synthetic chemistry have focused on more direct and environmentally benign methods for carbamate synthesis. These routes often bypass the use of hazardous reagents like phosgene, which is traditionally used to prepare chloroformates. wikipedia.org
One such approach involves the use of carbon dioxide (CO2) as a C1 source, reacting it with amines and alcohols. rsc.org This method is attractive due to the abundance, low cost, and non-toxic nature of CO2. Basic catalysts are often employed to facilitate the conversion of amines and alcohols to carbamates under mild conditions. rsc.org
Another innovative strategy is the direct synthesis of carbamates from Boc-protected amines. nih.govrsc.org This method can proceed without the need for toxic reagents or metal catalysts, often utilizing a base like tert-butoxide lithium (t-BuOLi). nih.govrsc.org The proposed mechanism involves the formation of an isocyanate intermediate which then reacts with an alcohol to yield the desired carbamate. nih.gov
Alternative direct methods include the carbamoylation of alcohols using urea (B33335) as an eco-friendly carbonyl source, catalyzed by reagents like indium triflate. organic-chemistry.org This approach offers good to excellent yields for a variety of alcohols. organic-chemistry.org
Incorporation of the Chloroacetyl Moiety
Once the benzyl carbamate precursor is synthesized, the next critical step is the introduction of the chloroacetyl group.
Acylation with Chloroacetyl Chloride
The most direct method for introducing the chloroacetyl group is through N-acylation using chloroacetyl chloride. researchgate.net Chloroacetyl chloride is a bifunctional and versatile reagent used extensively in organic synthesis. researchgate.netwikipedia.org This electrophilic compound readily reacts with the nucleophilic nitrogen of the carbamate.
The reaction is a type of Friedel-Crafts acylation and is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, when acylating arenes. For the N-acylation of carbamates, the reaction can be promoted by catalytic amounts of Lewis acids like zinc chloride (ZnCl2) under solvent-free conditions. researchgate.net The reaction involves the attack of the carbamate nitrogen on the carbonyl carbon of chloroacetyl chloride, leading to the formation of benzyl N-(2-chloroacetyl)carbamate and the elimination of hydrochloric acid.
Alternative Chlorination Strategies
While direct acylation with chloroacetyl chloride is common, alternative strategies for introducing the chloroacetyl group can also be envisioned. These might involve a two-step process starting from an N-acetylated carbamate. First, an acylation reaction would be performed with a less reactive acetylating agent, followed by a chlorination step.
For instance, one could first prepare benzyl N-acetylcarbamate. Subsequent chlorination of the acetyl group at the alpha-position would yield the desired product. However, this approach is less direct and may require specific and selective chlorinating agents to avoid reactions at other sites of the molecule. The direct use of chloroacetyl chloride is generally more efficient.
Synthesis of Structural Analogues and Precursors
The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships. This involves modifying either the benzyl or the chloroacetyl portion of the molecule.
The synthesis of precursors is foundational to creating these analogues. For instance, benzyl carbamate itself is a key precursor. wikipedia.org It can be prepared by reacting benzyl chloroformate with ammonia (B1221849) or by reacting urea with benzyl alcohol in the presence of a suitable catalyst. chemicalbook.comgoogle.com
Analogues can be created by starting with different substituted benzyl alcohols to produce a range of substituted benzyl chloroformates. These can then be reacted with ammonia or other amines to generate a library of carbamate precursors. Similarly, analogues of the chloroacetyl moiety could be synthesized by using other haloacetyl chlorides (e.g., bromoacetyl chloride) in the acylation step.
The synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate-protected anthranil (B1196931) aldehydes and ketones demonstrates a modular approach to creating complex heterocyclic analogues. rsc.org This highlights the versatility of carbamate precursors in the synthesis of diverse chemical structures.
Data Tables
Table 1: Key Reagents and Their Properties
| Compound Name | Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| Benzyl Chloroformate | C8H7ClO2 | 170.59 | Cbz protection of amines commonorganicchemistry.com |
| Chloroacetyl Chloride | C2H2Cl2O | 112.94 | Introduction of chloroacetyl moiety wikipedia.org |
| Benzyl Carbamate | C8H9NO2 | 151.165 | Key precursor wikipedia.org |
| N-Benzyl-2-chloroacetamide | C9H10ClNO | 183.63 | Structural analogue nih.gov |
Table 2: Common Synthetic Reactions
| Reaction | Reactants | Product | Key Conditions |
| Carbamate Formation | Benzyl Chloroformate, Amine | Benzyl Carbamate derivative | Basic conditions (e.g., NaOH, Na2CO3) guidechem.com |
| Direct Carbamate Synthesis | CO2, Amine, Alcohol | Carbamate | Basic catalyst rsc.org |
| Acylation | Benzyl Carbamate, Chloroacetyl Chloride | This compound | Lewis acid catalyst (e.g., ZnCl2) researchgate.net |
| Precursor Synthesis | Benzyl Alcohol, Urea | Benzyl Carbamate | Catalyst, elevated temperature chemicalbook.com |
Synthesis of N-Benzyl-2-chloroacetamide Derivatives
The synthesis of N-benzyl-2-chloroacetamide derivatives is a fundamental process that often serves as a basis for more complex structures. A common and straightforward method involves the reaction of benzylamine (B48309) with chloroacetyl chloride. chemicalbook.comijpsr.info This reaction is typically carried out at room temperature with stirring for several hours. ijpsr.info The progress of the reaction can be monitored using thin-layer chromatography, and the final product is often isolated as a solid. ijpsr.info
One study reports the synthesis of N-benzyl-2-chloroacetamide by treating benzylamine with chloroacetyl chloride, resulting in a crystalline product with a yield of 40.77% and a melting point of 91-93°C. ijpsr.info The structure of the synthesized compound was confirmed using infrared (IR) spectroscopy, which showed characteristic peaks for the N-H stretch of a secondary amide at 3275.24 cm⁻¹, the C=O stretch of a secondary amide at 1624.12 cm⁻¹, and the N-H bend of a secondary amide at 1543.10 cm⁻¹. ijpsr.info
These N-benzyl-2-chloroacetamide derivatives are valuable intermediates for synthesizing a variety of other compounds. For instance, they can be reacted with arylpiperazines to prepare 2-[4-(aryl substituted)piperazin-1-yl]-N-benzylacetamides or with imidazole (B134444) to form N-benzyl-2-(1H-imidazol-1-yl)acetamide. chemicalbook.com Furthermore, these derivatives have been investigated for their potential anticonvulsant activities. nih.gov
Table 1: Synthesis of N-benzyl-2-chloroacetamide
| Reactants | Conditions | Product | Yield (%) | Melting Point (°C) | Reference |
| Benzylamine, Chloroacetyl chloride | Room temperature, stirring | N-benzyl-2-chloroacetamide | 40.77 | 91-93 | ijpsr.info |
Preparation of Substituted Phenyl (2-chloroacetyl)carbamates
The preparation of substituted phenyl (2-chloroacetyl)carbamates involves a multi-step process. A general approach begins with the reaction of an appropriate amine with an alkyl chloroformate to form a carbamate. For example, 4-aminoacetophenone can be treated with alkyl chloroformates in the presence of pyridine to yield the corresponding carbamate. researchgate.net
In a subsequent step, the acetyl group is halogenated. For the synthesis of alkyl [4-(bromoacetyl)phenyl]carbamates, the intermediate from the first step is reacted with bromine in chloroform. researchgate.net This two-step synthesis provides a versatile route to various substituted phenyl carbamates. These compounds are of interest in medicinal chemistry, with research exploring their potential as antimycobacterial agents. researchgate.net
A simple and versatile one-pot procedure for the synthesis of substituted O-aryl carbamates has been developed to avoid handling sensitive reactants. organic-chemistry.org This method involves the in situ formation of N-substituted carbamoyl (B1232498) chlorides, which then react with substituted phenols. organic-chemistry.org This approach offers an efficient and economical route to a wide range of these compounds. organic-chemistry.org
Synthesis of Benzyl (4-(2-bromoacetyl)phenyl)carbamate
The synthesis of benzyl (4-(2-bromoacetyl)phenyl)carbamate, a key intermediate in medicinal chemistry, can be achieved through several routes. One common method involves the bromoacetylation of a precursor aromatic amine, followed by the introduction of the carbamate protecting group. For instance, 4-amino-2-bromoacetophenone can be reacted with methyl chloroformate to form a methyl carbamate, which then undergoes transesterification with benzyl alcohol to yield the final product. This transesterification step is often catalyzed by titanium(IV) isopropoxide and requires the removal of methanol (B129727) to drive the reaction to completion, achieving a conversion of 65-70%.
Another approach involves the bromoacetylation of 4-aminophenylacetamide using a brominating agent like N-bromosuccinimide (NBS) or molecular bromine. The subsequent reaction with benzyl chloroformate introduces the carbamate group. Optimization of reaction conditions, such as solvent and temperature, is crucial to maximize the yield, which can be around 90% for the bromoacetylation step.
Table 2: Key Steps in the Synthesis of Benzyl (4-(2-bromoacetyl)phenyl)carbamate
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
| Bromoacetylation | Bromoacetyl bromide, DMAP, DCM | 88 | 97 | |
| Carbamate Formation | Phenyl isocyanate, 0–5°C | 78 | 95 |
Catalytic and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This section explores the application of catalytic and green chemistry approaches in the synthesis of this compound and its analogues.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. asianpubs.orgnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and other organic molecules. researchgate.netbeilstein-journals.org
For example, a microwave-assisted method was developed for the synthesis of N-2 substituted indazoles by reacting 3-(4-ethoxycarbonylphenyl)indazoles with substituted benzyl chlorides. researchgate.net This method proved to be more effective than traditional approaches. researchgate.net In another study, the synthesis of 1,2-disubstituted benzimidazoles was achieved with high selectivity and in a short time under solvent-free microwave irradiation, demonstrating the efficiency and environmental benefits of this technology. mdpi.com The use of microwave irradiation can significantly accelerate reactions, reducing reaction times from hours to minutes and often increasing yields. beilstein-journals.org
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, is another green chemistry technique that utilizes the energy of ultrasonic waves to promote chemical reactions. sciforum.net This method offers several advantages, including increased reaction rates, milder reaction conditions, and often higher yields. sciforum.netnih.gov
A study on the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives demonstrated the effectiveness of ultrasound. sciforum.netnih.gov Compared to conventional methods that required 8-28 hours, the ultrasound-assisted synthesis was completed in just 2 hours. sciforum.net Similarly, the synthesis of 1,2,4-triazole (B32235) coupled acetamide (B32628) derivatives of 2-(4-isobutyl phenyl)propanoic acid showed significantly improved yields (75–89%) and reduced reaction times (40–80 minutes) with ultrasound compared to conventional methods (60-75% yield in 16-26 hours). mdpi.com These examples highlight the potential of ultrasound as a green and efficient tool for organic synthesis. nih.gov
Table 3: Comparison of Conventional and Ultrasound-Assisted Synthesis
| Compound Type | Method | Reaction Time | Yield (%) | Reference |
| Azetidinone derivatives | Conventional (reflux) | 8-10 hours | - | sciforum.net |
| Azetidinone derivatives | Ultrasound | 2 hours | Good | sciforum.net |
| 1,2,4-Triazole acetamide derivatives | Conventional | 16-26 hours | 60-75 | mdpi.com |
| 1,2,4-Triazole acetamide derivatives | Ultrasound | 40-80 minutes | 75-89 | mdpi.com |
Solvent-Free and Green Solvent Methodologies
The choice of solvent is a critical factor in the environmental impact of a chemical process. researchgate.net Efforts to develop solvent-free or green solvent methodologies are central to green chemistry. Solvent-free reactions, often facilitated by techniques like microwave irradiation, can significantly reduce waste and simplify purification processes. mdpi.com
The use of greener solvents is another important strategy. researchgate.net For instance, the acid-catalyzed condensation of benzyl carbamate with glyoxal (B1671930) was studied in various polar protic and aprotic solvents. mdpi.com It was found that acetonitrile (B52724) had a strong activating effect, while dimethyl sulfoxide (B87167) (DMSO) had a deactivating effect. mdpi.com Such studies provide valuable information for selecting appropriate and more environmentally benign solvents for specific reactions. The development of catalysts that can function in green solvents or under solvent-free conditions is an active area of research. For example, a TiO2–Cr2O3/SiO2 catalyst was used for the synthesis of N-substituted carbamates from amines, urea, and alcohols, achieving high yields and allowing for catalyst reuse. rsc.org
Base-Assisted Reactions
The synthesis of N-acyl carbamates, such as this compound, can be achieved through the acylation of the corresponding carbamate with an acyl chloride in the presence of a base. While a direct synthesis for this compound is not explicitly detailed in the reviewed literature, analogous reactions provide a clear pathway. For instance, the reaction of substituted anilines with chloroacetyl chloride in the presence of a base like sodium hydroxide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a well-established method for producing N-(chloroacetyl) derivatives. researchgate.net A similar strategy can be applied to benzyl carbamate.
In a typical procedure, benzyl carbamate would be dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). A base is then added to deprotonate the carbamate nitrogen, forming a nucleophilic species. The subsequent addition of chloroacetyl chloride would lead to the formation of this compound. The choice of base is crucial to avoid unwanted side reactions. A non-nucleophilic organic base like triethylamine or DBU is often preferred.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Ref |
| Substituted Aromatic Amine | Chloroacetyl Chloride | 10% NaOH | Water/Ice | 2-chloro-N-substituted acetamide | researchgate.net |
| Substituted Aromatic Amine | Chloroacetyl Chloride | DBU | THF | N-substituted acetamides | researchgate.net |
This table presents analogous base-assisted reactions for the synthesis of N-chloroacetyl compounds.
Synthetic Strategies for Complex Derivatives
This compound is a valuable precursor for the synthesis of more complex, biologically relevant molecules. Its bifunctional nature, possessing both a reactive chloroacetyl group and a protected carbamate, allows for sequential or one-pot transformations to build intricate molecular architectures.
Cycloaddition Approaches to Carbamate-Containing Azetidinones
The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for the construction of β-lactam rings (azetidinones). This compound can serve as a precursor to a carbamate-substituted ketene. In the presence of a base, such as triethylamine, dehydrochlorination of the chloroacetyl group generates the ketene in situ. This reactive intermediate can then be trapped by an imine to afford the corresponding azetidinone.
While direct examples using this compound are not prevalent in the literature, the use of chloroacetyl chloride in the presence of a base to generate ketene for reaction with various imines is a widely employed strategy for synthesizing 3-chloro-azetidinones. These reactions often proceed with high stereoselectivity.
| Imine Component | Ketene Precursor | Base | Product | Ref |
| Schiff's bases from aromatic aldehydes | Chloroacetyl chloride | Triethylamine | Azetidinone derivatives | researchgate.net |
| N'-arylidene acetohydrazide derivatives | Chloroacetyl chloride | Triethylamine | 1-Acetamido-3-chloro-2-azetidinones | nih.gov |
| Aryl/heteroaryl hydrazones | Chloroacetyl chloride | - | 3-Chloro-N-heteroarylamino-2-azetidinones | nih.gov |
This table showcases the synthesis of azetidinones using chloroacetyl chloride as a ketene precursor, a reaction analogous to what would be expected for this compound.
Derivatization of Piperidine (B6355638) Scaffolds
The piperidine moiety is a common scaffold in medicinal chemistry. nih.gov this compound can be utilized to introduce a protected aminoacetyl group onto a piperidine ring. The nitrogen atom of the piperidine can act as a nucleophile, displacing the chloride from the chloroacetyl group of the carbamate. This reaction would typically be carried out in the presence of a base to neutralize the generated HCl. The resulting product would be a piperidine derivative with an N-acetyl-N-(benzyloxycarbonyl)amino side chain. This versatile intermediate can then undergo further transformations, such as deprotection of the carbamate to reveal a primary amine.
Although a direct example of this reaction with this compound is not available, the synthesis of various N-substituted piperidine derivatives is a common practice in drug discovery. ebi.ac.uknih.gov For example, the alkylation of Boc-piperazine with substituted benzyl bromides is a well-documented procedure. nih.gov
| Piperidine Derivative | Alkylating/Acylating Agent | Reaction Type | Product Application | Ref |
| Piperidine | N-benzoyl derivatives | N-Acylation | Anti-acetylcholinesterase agents | ebi.ac.uk |
| Boc-piperazine | Substituted benzyl bromides | N-Alkylation | Endocannabinoid hydrolase inhibitors | nih.gov |
This table illustrates common derivatization strategies for piperidine scaffolds, analogous to the potential application of this compound.
Incorporation into Heterocyclic Systems
The reactive chloroacetyl group of this compound makes it a suitable building block for the synthesis of various heterocyclic systems. The general strategy involves the reaction of the chloroacetyl moiety with a binucleophilic species, leading to cyclization.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis involves the reaction of a thioamide with an α-haloketone. While this compound is not a ketone, its chloroacetyl group can react with a thioamide. For instance, reaction with thiourea (B124793) could potentially lead to the formation of a 2-amino-thiazole derivative bearing a carbamate side chain. The synthesis of 2-(2-formylphenoxy)-N-(thiazol-2-yl)acetamide from 2-chloro-N-(thiazol-2-yl)acetamide demonstrates the reactivity of the chloroacetamide moiety in forming more complex thiazole-containing systems. nih.gov
Pyrazolines and Isoxazolines: The synthesis of pyrazolines often involves the condensation of α,β-unsaturated ketones with hydrazine (B178648) derivatives. japsonline.commdpi.comdergipark.org.tr Similarly, isoxazolines can be prepared via the cycloaddition of nitrile oxides with alkenes. nih.gov While a direct role for this compound in these specific syntheses is not immediately apparent from the literature, its chloroacetyl group could be used to first modify a substrate to introduce a suitable functional group for subsequent cyclization into a pyrazoline or isoxazoline (B3343090) ring.
| Starting Material | Reagents | Heterocyclic Product | Ref |
| 2-chloro-N-(thiazol-2-yl)acetamide, salicylaldehyde | Potassium carbonate | 2-(2-formylphenoxy)-N-(thiazol-2-yl)acetamide | nih.gov |
| Chalcones, hydrazine hydrate | Acetic acid | N-acetyl pyrazolines | japsonline.com |
| α-nitroketones, alkenes | Chloramine-T | 3-Benzoylisoxazolines | nih.gov |
This table provides examples of the synthesis of various heterocyclic systems, highlighting the types of reactions where a reactive chloroacetyl group could be incorporated.
Reactivity and Reaction Mechanisms of Benzyl N 2 Chloroacetyl Carbamate
Nucleophilic Substitution Reactions at the Chloroacetyl Group
The chloroacetyl group contains a highly electrophilic carbon atom adjacent to both a carbonyl group and a chlorine atom. This structural feature facilitates nucleophilic substitution reactions, where the chlorine atom acts as a good leaving group. nih.govyoutube.com
While specific studies on the reaction of benzyl (B1604629) N-(2-chloroacetyl)carbamate with chalcogenate reagents (containing sulfur, selenium, or tellurium) are not extensively documented in the reviewed literature, the reactivity of α-haloketones in general provides a strong indication of the expected outcome. nih.gov These compounds readily undergo nucleophilic substitution with sulfur and selenium nucleophiles.
For instance, the reaction with a sulfide (B99878) source, such as sodium sulfide, would be expected to yield a thioether. Similarly, reaction with a selenide, like sodium selenide, would likely produce the corresponding selenoether. These reactions are fundamental in the synthesis of various sulfur and selenium-containing heterocyclic compounds. The enhanced reactivity of the α-carbon to the carbonyl group makes this substitution highly favorable. nih.gov
A significant application of N-(2-chloroacetyl)carbamates is in the multicomponent synthesis of N-substituted rhodanines. researchgate.netresearchgate.net Although the specific use of benzyl N-(2-chloroacetyl)carbamate is not detailed, a closely related analogue, methyl (2-chloroacetyl)carbamate, has been successfully employed in a base-assisted, one-pot coupling and cyclization process. researchgate.net
This reaction involves the combination of a primary amine, carbon disulfide, and methyl (2-chloroacetyl)carbamate in the presence of a base like triethylamine (B128534). The reaction proceeds through the initial formation of a dithiocarbamate (B8719985) from the amine and carbon disulfide, which then acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group. Subsequent intramolecular cyclization leads to the formation of the rhodanine (B49660) ring. This method is noted for its efficiency and tolerance of a broad range of functional groups, providing excellent yields of the desired N-substituted rhodanines. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) |
| Primary Amine | Carbon Disulfide | Methyl (2-chloroacetyl)carbamate | N-Substituted Rhodanine | High |
This table illustrates the general three-component reaction for the synthesis of N-substituted rhodanines, based on the reactivity of analogous N-(2-chloroacetyl)carbamates. researchgate.net
Reactions Involving the Carbamate (B1207046) Moiety
The carbamate group in this compound also participates in various reactions, acting either as an electrophile or influencing the reactivity of adjacent positions.
The carbonyl carbon of the carbamate group is electrophilic and can be attacked by strong nucleophiles. This reactivity is a general feature of carbamates and other carboxylic acid derivatives. libretexts.orgunizin.org The reaction proceeds via a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The stability of the leaving group (in this case, the benzyloxy group) influences the feasibility of the reaction.
While carbamates are generally considered stable protecting groups, they can react with potent nucleophiles under specific conditions. nih.govmasterorganicchemistry.com For example, treatment with strong bases or certain nucleophiles can lead to the cleavage of the carbamate. organic-chemistry.org The benzyl group can be removed by hydrogenolysis, a common deprotection strategy for benzyl carbamates (Cbz group). masterorganicchemistry.com
The nitrogen atom of the carbamate possesses a lone pair of electrons and can act as a nucleophile. In reactions with α,β-unsaturated electrophiles, such as enones or enoates, the carbamate nitrogen could potentially undergo conjugate addition (a Michael-type reaction). youtube.com The regioselectivity of this addition would favor attack at the β-carbon of the unsaturated system.
This type of reaction is a common method for the formation of carbon-nitrogen bonds. rsc.org The success of such a reaction with this compound would depend on the relative nucleophilicity of the carbamate nitrogen compared to other potential nucleophiles in the reaction mixture and the reactivity of the α,β-unsaturated electrophile.
Rearrangement Reactions and Their Mechanistic Implications
While specific rearrangement reactions of this compound are not extensively documented in the literature, the reactivity of the N-chloroacetyl group and the carbamate function allows for informed predictions of potential molecular reorganizations.
One relevant transformation is the novel rearrangement observed in N-chloroacetylamines upon photolysis. For instance, the irradiation of N-chloroacetylcyclohexylamine in a methanol-water solution yields N-cyclohexylglycine. rsc.org A proposed mechanism for this type of reaction involves the formation of a highly reactive α-lactam intermediate, which subsequently reacts with the solvent to yield the final product. rsc.org This suggests that under photolytic conditions, this compound could potentially rearrange through a similar pathway.
Furthermore, carbamates are known to participate in classical rearrangement reactions such as the Hofmann, Curtius, and Lossen rearrangements, which typically proceed through an isocyanate intermediate. nih.govtandfonline.com These reactions involve the conversion of a carboxylic acid derivative (or in the case of Hofmann, a primary amide) to an isocyanate, which can then be trapped by nucleophiles like alcohols or amines to form carbamates or ureas. nih.govnih.gov For this compound, a hypothetical pathway analogous to a Hofmann or Lossen-type rearrangement would require initial transformation of the carbamate nitrogen to a suitable leaving group, which could then trigger the migration of the benzyl group to form an isocyanate. The feasibility of such a rearrangement would be highly dependent on the specific reaction conditions employed.
Stability and Degradation Pathways Relevant to Synthetic Conditions
The stability of this compound is influenced by factors such as pH and the presence of nucleophiles or oxidizing agents. The primary sites of reactivity are the electrophilic carbonyl carbon of the carbamate and the carbon atom bearing the chlorine in the chloroacetyl group.
The carbamate group in this compound is susceptible to hydrolysis under both acidic and basic conditions.
Under acidic conditions, the hydrolysis of benzyl carbamates can occur, leading to the cleavage of the ester linkage. nih.gov This process is typically initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.
Under basic conditions, the hydrolysis mechanism for carbamates can vary depending on the substitution at the nitrogen atom. For carbamates derived from primary amines, an E1cb-type mechanism (Elimination Unimolecular conjugate Base) has been proposed. nih.gov This pathway involves the deprotonation of the carbamate nitrogen, followed by the elimination of the phenoxide (or in this case, benzyloxide) group to form an isocyanate intermediate. This isocyanate is then rapidly hydrolyzed by water to yield a carbamic acid, which decarboxylates to the corresponding amine. nih.gov
The benzylamine (B48309) structural motif within this compound suggests potential degradation pathways analogous to those of benzylamines under chlorination conditions, which are relevant in contexts such as water treatment. rsc.orgnih.gov Studies on the chlorination of benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine have elucidated the primary degradation mechanisms. rsc.orgnih.gov
The predominant reaction pathway involves the transfer of chlorine to the nitrogen of the benzylamine, forming a chloramine (B81541) intermediate. This is followed by the elimination of hydrochloric acid (HCl) to generate an imine. The resulting imine subsequently undergoes hydrolysis to yield an aldehyde (such as benzaldehyde) and a lower-order amine. rsc.orgnih.gov For instance, benzylamine primarily degrades to benzaldehyde (B42025). rsc.orgnih.gov In the case of substituted benzylamines like N-methylbenzylamine, elimination can occur to form either benzaldehyde and monomethylamine or formaldehyde (B43269) and benzylamine. nih.gov
The half-lives for the degradation of benzylamines by chlorine can be relevant to synthetic conditions where chlorinating agents are used. For example, at pH 6.9, the half-life for the chlorine-mediated degradation of N,N-dimethylbenzylamine is approximately 1.8 minutes, while for benzylamine it is 6.6 hours. nih.gov
Table 1: Degradation Products of Benzylamines during Chlorination This interactive table summarizes the primary degradation products formed during the chlorination of various benzylamines, providing a model for the potential degradation of the benzylamine moiety.
| Benzylamine Derivative | Primary Degradation Products |
| Benzylamine | Benzaldehyde, Ammonium (B1175870) |
| N-Methylbenzylamine | Benzaldehyde, Monomethylamine, Formaldehyde, Benzylamine |
| N,N-Dimethylbenzylamine | Benzaldehyde, Dimethylamine, Formaldehyde, N-Methylbenzylamine |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a primary tool for determining the precise structure of benzyl (B1604629) N-(2-chloroacetyl)carbamate in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.
The ¹H NMR spectrum of benzyl N-(2-chloroacetyl)carbamate is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on analogous structures like benzyl carbamate (B1207046), the anticipated chemical shifts are as follows: a singlet for the benzylic protons (CH₂), a multiplet for the aromatic protons of the phenyl group, a singlet for the methylene (B1212753) protons of the chloroacetyl group, and a broad singlet for the N-H proton. rsc.orgnih.govresearchgate.net The integration of these signals would correspond to the number of protons in each group (2H, 5H, 2H, and 1H, respectively).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 9.0 - 10.0 | Broad Singlet | 1H | N-H |
| ~ 7.3 - 7.4 | Multiplet | 5H | C₆H ₅ |
| ~ 5.2 | Singlet | 2H | O-CH ₂-Ph |
Note: Predicted values are based on standard chemical shift correlations and data from similar compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, the benzylic carbon, and the α-chloro carbon. The two carbonyl carbons (one from the carbamate and one from the chloroacetyl group) are expected to appear significantly downfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 165 - 170 | C =O (Chloroacetamide) |
| ~ 150 - 155 | C =O (Carbamate) |
| ~ 135 | Quaternary Aromatic C |
| ~ 128 - 129 | Aromatic C -H |
| ~ 68 | O-C H₂-Ph |
Note: Predicted values are based on standard chemical shift correlations and data from similar compounds.
The carbamate group features a carbon-nitrogen (C–N) bond with partial double bond character due to resonance. This restricts rotation around the C–N bond, leading to the possible existence of syn and anti rotamers (also referred to as E/Z isomers). This phenomenon is a common feature in amides and carbamates. nd.edu
The energy barrier for this rotation in N-alkylcarbamates is typically around 16 kcal/mol. nih.govnd.edu However, this barrier can be influenced by substituents. Electron-withdrawing groups attached to the nitrogen atom can decrease the rotational barrier by reducing the electron density on the nitrogen, which in turn lessens the double bond character of the C-N bond. nd.eduacs.org In this compound, the electron-withdrawing chloroacetyl group is expected to influence this rotational barrier. The interconversion between rotamers can often be observed by dynamic NMR spectroscopy at different temperatures, where distinct signals for each conformer may be seen at low temperatures, which then coalesce into averaged signals as the temperature is raised. nd.edund.edu The solvent environment can also play a role, although barriers to rotation in carbamates generally show less solvent dependence compared to amides. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, key absorptions are expected for the N-H bond, the two distinct carbonyl (C=O) groups, the C-O bond of the ester, and the C-Cl bond. The N-H stretching vibration typically appears as a sharp to broad band in the region of 3200-3400 cm⁻¹. The carbonyl groups of the carbamate and the chloroacetamide would likely show strong absorptions in the 1680-1750 cm⁻¹ range. Data from the related benzyl carbamate shows a C=O stretch around 1694 cm⁻¹ and an N-H stretch between 3332-3422 cm⁻¹. rsc.orgchemicalbook.com
Table 3: Predicted IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3400 | N-H Stretch | Amide (N-H) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 3000 | C-H Stretch | Aliphatic (CH₂) |
| ~ 1730 | C=O Stretch | Carbamate (O-C=O) |
| ~ 1690 | C=O Stretch | Amide (N-C=O) |
| ~ 1500 - 1600 | C=C Stretch | Aromatic Ring |
| ~ 1200 - 1300 | C-N Stretch | Amide/Carbamate |
| ~ 1000 - 1100 | C-O Stretch | Ester |
Note: Predicted values are based on standard IR correlation tables and data from similar compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 227.64 g/mol . cymitquimica.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 227 (for the ³⁵Cl isotope) and 229 (for the ³⁷Cl isotope, with an intensity of about one-third of the M⁺ peak).
Common fragmentation pathways for this molecule would likely involve the cleavage of the benzylic bond or bonds adjacent to the carbonyl groups. Key predicted fragments include:
[C₇H₇]⁺ (m/z 91): A very common and often base peak for benzyl-containing compounds, corresponding to the tropylium (B1234903) ion.
[M - C₇H₇]⁺: Loss of the benzyl group.
[M - OCH₂C₆H₅]⁺: Loss of the benzyloxy group.
[M - ClCH₂CO]⁺: Loss of the chloroacetyl group.
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision, which serves to confirm the elemental composition of the molecule. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₁₀H₁₀³⁵ClNO₃) would be used to distinguish it from other compounds with the same nominal mass.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like carbamates. In ESI-MS analysis, this compound, with a molecular weight of 227.64 g/mol and a formula of C₁₀H₁₀ClNO₃, is expected to be readily ionized. cymitquimica.com Typically, analysis is performed in positive ion mode, where the molecule can form protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.
For this compound, the following ions would be anticipated in the mass spectrum:
| Ion | Description | Calculated m/z |
| [M+H]⁺ | Protonated Molecule | 228.04 |
| [M+Na]⁺ | Sodium Adduct | 250.02 |
| [M+K]⁺ | Potassium Adduct | 265.99 |
This table is interactive. Sort and filter data as needed.
High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition. For the [M+Na]⁺ adduct of a related compound, Benzyl N-2-(methylthio)ethyl-N-nitrosocarbamate, the calculated mass was 277.0623, with an experimental finding of 277.0628, demonstrating the high accuracy of the technique. udayton.edu
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds
Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of many carbamate compounds, including N-acyl carbamates, presents significant challenges due to their thermal lability. nih.govresearchgate.net The high temperatures required for the GC injection port and column can cause the carbamate functional group to decompose, leading to inaccurate quantification and identification. nih.gov
To overcome this, several strategies have been developed for related compounds:
Cold On-Column Injection: This technique introduces the sample directly onto the column at a low temperature, minimizing thermal stress and preventing degradation. nih.govresearchgate.net
Derivatization: The carbamate can be chemically modified to a more thermally stable derivative before analysis. For instance, flash methylation in the injection port can be utilized. scispec.co.th
Fast GC: Using shorter columns, high carrier gas flow rates, and rapid temperature programming reduces the time the analyte is exposed to high temperatures, thereby mitigating decomposition. nih.gov
When analyzing related compounds, GC-MS operated in electron ionization (EI) mode can provide detailed fragmentation patterns useful for structural confirmation. osti.gov For instance, the analysis of benzyl-derived phosphonic acids by EI-GC-MS has been successfully demonstrated. osti.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Related Compounds
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of carbamate pesticides and related compounds in various matrices. nih.govnih.govmdpi.com This technique combines the separation power of high-performance liquid chromatography (HPLC) with the sensitivity and specificity of tandem mass spectrometry.
A typical LC-MS/MS method for carbamates involves:
Chromatography: Separation is usually achieved on a reverse-phase column (e.g., C18) with a gradient elution using a mobile phase of acetonitrile (B52724) and water, often containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid. nih.govnih.gov
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used, generating a protonated precursor ion [M+H]⁺. nih.gov
Mass Analysis: A triple quadrupole mass spectrometer is often employed, operating in Multiple Reaction Monitoring (MRM) mode. nih.govmdpi.com In MRM, the precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This provides high selectivity and sensitivity. nih.gov
For carbamate compounds, a characteristic fragmentation pathway involves the neutral loss of methyl isocyanate (CH₃NCO, 57 Da), which is a common diagnostic marker. nih.govmdpi.com The analysis of fifteen different carbamate pesticides showed this characteristic neutral loss. nih.gov
| Parameter | Typical Value/Condition |
| Chromatography Column | Reverse Phase C18 |
| Mobile Phase | Acetonitrile/Water with additives (e.g., ammonium acetate) nih.gov |
| Ionization Mode | ESI Positive |
| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole-Ion Trap (QTRAP) nih.gov |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
This table is interactive. Sort and filter data as needed.
The method is highly sensitive, with limits of detection (LOD) and quantification (LOQ) often in the low µg/kg range for pesticide residues in complex samples. nih.govhpst.cz
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is primarily determined by the chromophores present in its structure: the benzene (B151609) ring from the benzyl group and the carbonyl groups of the carbamate and chloroacetyl moieties.
π→π* Transitions: The aromatic benzene ring exhibits strong absorption bands characteristic of π→π* transitions, typically below 280 nm. For benzylamine (B48309), a related structure, absorption bands are observed in this region. researchgate.net The pulse radiolysis of benzyl chloride revealed a strong absorption band for the benzyl cation at 303 nm. rsc.org
n→π* Transitions: The carbonyl (C=O) groups in the carbamate and acetyl functionalities contain non-bonding electrons (n electrons). These can undergo lower-energy n→π* transitions, which result in weaker absorption bands at longer wavelengths, often in the 270-300 nm range. masterorganicchemistry.com Simple ketones like acetone (B3395972) show such an absorbance maximum around 275-300 nm. masterorganicchemistry.commasterorganicchemistry.com
Elemental Analysis (CHN)
Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound, which are then compared to the theoretical values calculated from its molecular formula. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound.
For this compound, the molecular formula is C₁₀H₁₀ClNO₃. cymitquimica.com The theoretical elemental composition is calculated as follows:
Molecular Weight: 227.64 g/mol
Carbon (C): (10 * 12.011) / 227.64 * 100% = 52.76%
Hydrogen (H): (10 * 1.008) / 227.64 * 100% = 4.43%
Nitrogen (N): (1 * 14.007) / 227.64 * 100% = 6.15%
| Element | Theoretical % |
| Carbon (C) | 52.76 |
| Hydrogen (H) | 4.43 |
| Nitrogen (N) | 6.15 |
| Chlorine (Cl) | 15.57 |
| Oxygen (O) | 21.08 |
This table is interactive. Sort and filter data as needed.
Experimental results from elemental analysis must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to be considered a confirmation of the compound's purity and proposed formula. For example, in the synthesis of a related compound, N,N′-Bis(carbobenzoxy)ethan-1,2-diol, the calculated values were C, 57.41%; H, 5.30%; N, 6.70%, while the found values were C, 55.84%; H, 5.22%; N, 6.58%. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. This method provides precise data on bond lengths, bond angles, torsion angles, and intermolecular interactions.
While the crystal structure for this compound itself is not available in the provided search results, the structure of a closely related compound, Benzyl N-(2-formylphenyl)carbamate (C₁₅H₁₃NO₃), has been determined and provides significant insight into the expected solid-state conformation. researchgate.net
The key findings from the crystallographic analysis of Benzyl N-(2-formylphenyl)carbamate were: researchgate.net
Crystal System: The compound crystallizes in the monoclinic space group P2₁/n.
Crystal Packing: In the crystal lattice, molecules are linked through weak C-H···π interactions, forming chains.
Crystallographic Data for Benzyl N-(2-formylphenyl)carbamate researchgate.net
| Parameter | Value |
| Formula | C₁₅H₁₃NO₃ |
| Molecular Weight | 255.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.5862 (8) |
| b (Å) | 6.7950 (4) |
| c (Å) | 15.8427 (10) |
| β (°) | 108.386 (1) |
| **Volume (ų) ** | 1285.75 (14) |
| Z | 4 |
This table is interactive. Sort and filter data as needed.
Similarly, the crystal structure of Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate shows a planar core composed of the thiazole (B1198619) and carbamate moieties, with the phenyl ring inclined relative to this plane. mdpi.com The crystal packing in this case is dominated by hydrogen bonding. mdpi.com These examples demonstrate how X-ray crystallography can elucidate the detailed structural features and intermolecular forces that govern the solid-state architecture of N-acyl carbamates.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Conformational Analysis
Molecular modeling of benzyl (B1604629) N-(2-chloroacetyl)carbamate and related compounds involves creating a three-dimensional representation of the molecule to study its physical and chemical properties. The goal of geometric optimization is to find the most stable arrangement of atoms, corresponding to a local minimum on the potential energy surface. For similar benzyl carbamate (B1207046) structures, studies have confirmed that in the absence of imaginary frequencies, the optimized geometries are considered stable local minimums. scirp.org
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of benzyl N-(2-chloroacetyl)carbamate. DFT methods, such as B3LYP, BVP86, and PBEPBE, paired with various basis sets like 6-31+G(d) and 6-311+G(d,p), are commonly used to optimize molecular geometries and compute electronic properties. scirp.orgresearchgate.net
These calculations provide valuable data on:
Optimized Structural Parameters: Bond lengths, bond angles, and dihedral angles are calculated to determine the molecule's lowest energy conformation. epstem.net
Electronic Properties: Key descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the energy gap (ΔEgap), electronegativity, and chemical hardness are determined. These properties are crucial for predicting the molecule's reactivity and kinetic stability. epstem.net
Atomic Charges and Molecular Volume: Methods like DFT/B3LYP are effective for describing atomic charges, which influence intermolecular interactions. Molecular volume, a measure of the molecular contact surface, can also be calculated. scirp.org
Comparisons between different theoretical methods, such as Hartree-Fock (HF) and various DFT functionals, are often performed to identify the most accurate approach for a given class of molecules. For some ethyl benzyl carbamates, the HF method has been found to predict bond lengths and angles with high accuracy and lower computational cost compared to certain DFT functionals. scirp.org
| Computational Method | Basis Set | Application | Reference |
| Hartree-Fock (HF) | 6-31+G(d) | Geometric optimization, prediction of atomic bonds and angles, calculation of vibrational frequencies. | scirp.org |
| DFT (B3LYP) | 6-31+G(d) | Geometric optimization, calculation of atomic charges, molecular volume, and vibrational frequencies. | scirp.orgresearchgate.net |
| DFT (B3LYP) | 6-311+G(d,p) | Geometric optimization, calculation of atomic charges and molecular volume. | scirp.org |
| DFT (B3LYP) | 6-31G(d,p) | Calculation of optimized molecular structure, vibrational frequencies, HOMO-LUMO energies, and NMR chemical shifts. | epstem.net |
| DFT (BVP86, PBEPBE) | 6-31+G(d) | Geometric optimization and calculation of vibrational frequencies. | researchgate.net |
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models.
Vibrational Frequencies (IR Spectroscopy): The vibrational frequencies of this compound can be computed using methods like HF and DFT. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental Infrared (IR) spectra. epstem.net In studies of related ethyl benzyl carbamates, the HF/6-31+G(d) level of theory was identified as providing the best results for predicting vibrational frequencies when compared to experimental data. scirp.org
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. epstem.net These theoretical values, calculated for a specific solvent environment, can be compared with experimental NMR data to confirm the molecular structure and study its conformational dynamics in solution. scielo.br
Investigation of Reaction Mechanisms via Computational Methods
Computational chemistry offers a way to explore the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms. For the synthesis of carbamates, which can involve an addition-elimination reaction, computational methods can be employed to model the entire reaction pathway. scirp.org
This investigation typically involves:
Locating Stationary Points: Calculating the optimized geometries and energies of the reactants, products, intermediates, and transition states.
Calculating Activation Energies: Determining the energy barrier of the reaction, which governs the reaction rate.
Visualizing Reaction Pathways: Mapping the changes in molecular structure as the reaction progresses from reactants to products.
By studying the synthesis of related carbamates, such as the amino-dehalogenation of chloroformates, researchers can use computational tools to understand the role of catalysts, solvents, and substituent effects on the reaction outcome and efficiency. scirp.org
Structure-Activity Relationship (SAR) and Drug Design Principles based on Chemical Features
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule like this compound relates to its biological activity. By systematically modifying parts of the molecule and observing the resulting changes in activity, researchers can identify key chemical features responsible for its effects.
For example, in SAR studies of the related compound YC-1, which also contains a benzyl group, modifications to the benzyl and other substituents were shown to significantly impact its biological functions, such as antiplatelet activity. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights. mdpi.com These computational techniques are used to:
Build predictive models that correlate the 3D structural features of a series of compounds with their biological activities.
Generate contour maps that visualize regions where steric, electrostatic, or other property changes are likely to increase or decrease activity.
Guide the rational design of new, more potent, and selective molecules. mdpi.com
Applications in Advanced Organic Synthesis and Material Science
Utility as a Building Block for Complex Molecules
Benzyl (B1604629) N-(2-chloroacetyl)carbamate serves as a valuable precursor in the synthesis of intricate organic molecules. Its structure is primed for sequential reactions, making it an ideal starting point for constructing more complex chemical entities.
The reactivity of benzyl N-(2-chloroacetyl)carbamate lends itself to the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The presence of the electrophilic chloroacetyl group and the nucleophilic carbamate (B1207046) nitrogen (after potential activation) allows for intramolecular or intermolecular cyclization reactions.
For instance, related benzyl carbamates can undergo condensation reactions to form heterocyclic structures. An acid-catalyzed condensation between benzyl carbamate and glyoxal (B1671930) has been shown to produce N,N'-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol, a cyclic compound, in polar solvents. nih.gov This reaction highlights the potential of the carbamate group to participate in the formation of heterocyclic rings. While this example uses benzyl carbamate, the chloroacetyl group in this compound provides an additional reactive site that can be exploited for forming different types of heterocycles. The synthesis of oxazine (B8389632) compounds, for example, can be achieved through cyclization reactions involving a chloroacetyl chloride precursor. researchgate.net Heterocyclic compounds containing nitrogen and oxygen are of significant interest due to their prevalence in anti-tumor agents and other therapeutic drugs. researchgate.net
Research has also focused on the synthesis and characterization of various substituted benzyl carbamates, as the introduction of different functional groups can influence their reactivity and potential applications in forming heterocyclic systems. nih.govresearchgate.net
In the field of medicinal chemistry, this compound and its derivatives are important intermediates for the synthesis of biologically active molecules. Benzylcarbamate derivatives are often considered crucial starting materials for the development of new drug candidates. innopeptichem.com
The benzyl group itself is a recognized pharmacophore in a number of anti-cancer compounds. nih.gov Researchers have designed and synthesized conjugates of benzyl derivatives to enhance their therapeutic potential. For example, glucopyranosyl-conjugated benzyl derivatives have been synthesized and investigated for their selective cytotoxic effects against colon cancer cells. nih.gov Furthermore, N-benzyl-propanamide derivatives serve as key intermediates in the synthesis of established drugs like Lacosamide, an anticonvulsant used for treating epilepsy and neuropathic pain. google.com The synthesis of chiral β2-amino acids, which are important building blocks for creating peptides with potential therapeutic activities, has been accomplished using benzyl carbamate-based electrophiles. researchgate.net
The following table showcases examples of medicinally relevant compounds synthesized from benzyl carbamate intermediates:
| Intermediate Class | Therapeutic Target/Application | Example Drug/Molecule |
| N-benzyl-propanamide | Anticonvulsant, Neuropathic Pain | Lacosamide |
| Glucopyranosyl-conjugated benzyl derivatives | Anti-cancer (Colorectal) | Experimental Cytotoxic Agents |
| Benzyl carbamate electrophiles | Peptide-based therapeutics | Chiral β2-amino acids |
Role in Protecting Group Strategies for Amines
A significant application of the benzyl carbamate moiety within this compound is its function as a protecting group for amines. The carboxybenzyl (Cbz or Z) group is a well-established and widely used protecting group in organic synthesis, particularly in peptide synthesis. wikipedia.org
Protecting groups are essential for preventing unwanted reactions at specific functional groups while other parts of a molecule are being modified. wikipedia.org The Cbz group is valued for its stability under a range of reaction conditions and its susceptibility to removal under specific, mild conditions. It effectively renders the amine nitrogen non-nucleophilic, thus protecting it from electrophiles. wikipedia.org
The introduction of the Cbz group typically involves the reaction of an amine with benzyl chloroformate. The removal, or deprotection, of the Cbz group is most commonly achieved through catalytic hydrogenation (e.g., using H2 gas and a palladium-on-carbon catalyst) or by treatment with strong acids. wikipedia.org This reliable protection and deprotection chemistry makes benzyl carbamates indispensable tools in multi-step organic synthesis.
Derivatization for Novel Functional Materials
The derivatization of this compound opens avenues for the creation of novel functional materials. The dual reactivity of the molecule allows for it to be incorporated into larger polymer chains or attached to surfaces, imparting specific chemical properties to the resulting material.
While direct applications of this compound in this area are emerging, research on related benzyl carbamates demonstrates the potential. For example, the condensation of benzyl carbamate has been explored in the synthesis of precursors for caged compounds like substituted 2,4,6,8,10,12-hexaazaisowurtzitane. nih.gov These types of highly functionalized, rigid molecules are of interest for their potential as energetic materials or as components in advanced materials. The ability to form such complex, three-dimensional structures highlights the utility of benzyl carbamate derivatives as building blocks for materials with unique properties.
Synthesis of Bioconjugates
Bioconjugation, the process of linking a synthetic molecule to a biomolecule such as a protein, peptide, or carbohydrate, is a powerful strategy for developing new therapeutics and diagnostic tools. This compound is a suitable candidate for use in the synthesis of bioconjugates.
The chloroacetyl group can react with nucleophilic residues on biomolecules, such as the thiol group of cysteine, to form a stable covalent bond. The benzyl carbamate portion can either be part of the molecular payload itself or serve as a protected amine that can be deprotected after conjugation to reveal a primary amine for further functionalization.
A clear example of this approach is the synthesis of glucopyranosyl-conjugated benzyl derivatives. nih.gov In this work, a benzyl derivative is conjugated to a glucose molecule, creating a bioconjugate designed to target cancer cells. This strategy aims to improve the selectivity and efficacy of chemotherapeutic agents. nih.gov Given that the structure of this compound contains the necessary reactive handles, it represents a promising reagent for similar bioconjugation strategies.
Mechanistic Investigations in Biological Systems Chemical Interactions
Interaction with Molecular Targets (e.g., Enzymes, Proteins)
The chloroacetyl moiety is a known electrophile, capable of reacting with nucleophilic residues found in proteins. This interaction is a key potential mechanism for the biological activity of this compound.
The primary mechanism of interaction for alpha-haloacetyl compounds in biological systems is through covalent modification of nucleophilic amino acid residues. The carbon atom attached to the chlorine in the chloroacetyl group is electrophilic and is susceptible to nucleophilic attack by amino acid side chains such as the thiol group of cysteine, the imidazole (B134444) ring of histidine, or the amino group of lysine. This would result in the formation of a stable covalent bond between the compound and the protein, a process known as alkylation. This irreversible binding can lead to a loss of protein function.
Should the targeted protein be an enzyme, the covalent modification described above would likely lead to irreversible inhibition. If the modified nucleophilic residue is located within the enzyme's active site, the inhibitor can block substrate access or disrupt the catalytic machinery. Alternatively, covalent binding to an allosteric site could induce a conformational change that inactivates the enzyme. The specificity of such inhibition would depend on the accessibility and reactivity of nucleophilic residues within the target enzyme.
Cellular Models for Chemical Interaction Studies (e.g., cytokine modulation)
To investigate the effects of benzyl (B1604629) N-(2-chloroacetyl)carbamate at a cellular level, various in vitro models could be employed. For instance, its impact on immune signaling pathways could be assessed by measuring the modulation of cytokine production in immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific cell lines like macrophages or lymphocytes. Pharmacological agents can influence cytokine levels through various mechanisms, including altering their biosynthesis, secretion, or stability. Studies could involve stimulating these cells with an inflammatory agent (e.g., lipopolysaccharide) in the presence and absence of the compound and subsequently measuring the levels of key pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) using techniques like ELISA or flow cytometry.
Comparative Analysis of Structural Analogues and Their Chemical Effects
The biological and chemical effects of benzyl N-(2-chloroacetyl)carbamate can be contextualized by comparing it with its structural analogues. The nature of the leaving group (in this case, chloride) and the carbamate (B1207046) portion of the molecule are critical determinants of its reactivity and potential biological targets.
| Compound Name | Key Structural Difference from this compound | Potential Impact on Chemical Effects |
| Benzyl carbamate | Lacks the 2-chloroacetyl group. | Significantly less electrophilic and therefore less likely to form covalent bonds with nucleophilic residues. |
| N-Benzyl-2-chloroacetamide | Lacks the carbamate oxygen. | The electronic properties of the amide versus the carbamate could influence the reactivity of the chloroacetyl group and the overall stability and solubility of the molecule. |
| Benzyl (2-chloroethyl)carbamate | The chloro group is on the ethyl group attached to the nitrogen, not on an acetyl group. | The reactivity of the chloroethyl group towards nucleophiles is generally lower than that of a chloroacetyl group due to the electron-withdrawing effect of the adjacent carbonyl in the latter. |
This comparative analysis highlights how subtle changes in the molecular structure can lead to significant differences in chemical reactivity and, by extension, biological activity. Future investigations into this compound would benefit from direct comparative studies with these and other related analogues to elucidate its specific mechanism of action.
Analytical Methodologies for Research and Monitoring
Chromatographic Techniques for Separation and Quantification
There is no specific information available for the chromatographic analysis of benzyl (B1604629) N-(2-chloroacetyl)carbamate.
High-Performance Liquid Chromatography (HPLC)
No validated HPLC methods specifically for the analysis of benzyl N-(2-chloroacetyl)carbamate were found in the public domain.
Gas Chromatography (GC)
There are no documented GC methods for the direct analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
No specific LC-MS/MS methodologies for the detection and quantification of this compound have been published.
Spectroscopic Detection Methods
Information regarding specific spectroscopic detection methods for this compound is not available in the reviewed scientific literature.
Method Validation for Research Applications
As no specific analytical methods for this compound have been identified, there is no corresponding information on method validation parameters such as selectivity, sensitivity, linearity, precision, and accuracy.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Routes
The synthesis of carbamates is a well-established field, yet there is room for innovation, particularly for creating functionalized molecules like Benzyl (B1604629) N-(2-chloroacetyl)carbamate. Traditional methods for preparing the parent benzyl carbamate (B1207046) often involve the reaction of benzyl chloroformate with ammonia (B1221849) or the catalytic reaction of urea (B33335) and benzyl alcohol. google.comwikipedia.org Future research could focus on adapting and refining these methods for the direct and efficient synthesis of the title compound.
One promising avenue is the development of one-pot syntheses. For instance, a multi-step continuous flow synthesis using microreactors has been demonstrated for other carbamates, a technique that could be adapted for enhanced safety and efficiency. researchgate.net Another approach involves the Curtius rearrangement of an appropriate azide (B81097) precursor, which has been successfully used to create benzyl N-vinyl carbamate and could be modified for this specific target. researchgate.netchemicalbook.com Research into novel catalytic systems is also crucial. While catalysts based on metal oxides (e.g., iron, titanium, nickel oxides on an alumina (B75360) support) have been developed for benzyl carbamate synthesis, future work could explore more efficient and environmentally benign catalysts for the N-acylation step. google.com
Table 1: Potential Synthetic Approaches for Investigation
| Method | Precursors | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Catalytic N-Acylation | Benzyl carbamate, Chloroacetyl chloride | Direct, potentially high-yielding | Development of selective and reusable catalysts; optimization of reaction conditions. |
| Modified Curtius Rearrangement | Acryloyl azide derivative, Benzyl alcohol | Avoids hazardous reagents like phosgene | Design of a suitable azide precursor; control of rearrangement and subsequent acylation. researchgate.netchemicalbook.com |
| Continuous Flow Synthesis | Benzylamine (B48309), Chloroacetyl isocyanate | Improved safety, scalability, and process control | Reactor design; optimization of flow rates, temperature, and reagent mixing. |
| Urea-based Synthesis | Urea, Benzyl alcohol, Chloroacetylating agent | Use of inexpensive starting materials | Development of a multi-step, one-pot procedure; investigation of catalyst compatibility. google.comchemicalbook.com |
Deeper Mechanistic Understanding of Chemical Reactivity
The reactivity of Benzyl N-(2-chloroacetyl)carbamate is dictated by its three key functional components: the carbamate linkage, the electrophilic chloroacetyl group, and the aromatic benzyl moiety. The chloroacetyl group is a potent electrophile, making the compound an excellent candidate for nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups by reacting it with amines, thiols, or alcohols, making it a versatile building block in organic synthesis.
Future mechanistic studies should investigate the kinetics and thermodynamics of these substitution reactions. Acid-catalyzed condensation reactions, similar to those studied for benzyl carbamate with glyoxal (B1671930), could reveal complex reaction pathways and the formation of novel heterocyclic structures. nih.gov It is important to understand how the electronic properties of the benzyl carbamate portion influence the reactivity of the C-Cl bond in the chloroacetyl group. Investigating the potential for intramolecular cyclization under specific conditions could also lead to the discovery of new molecular scaffolds.
Advanced Functionalization for Materials Science
The inherent reactivity of this compound makes it a prime candidate for applications in materials science, an area that remains largely unexplored. The chloroacetyl group can act as an anchor for grafting the molecule onto polymer backbones or surfaces, thereby modifying their chemical and physical properties.
Future research could focus on:
Polymer Modification: Incorporating the molecule as a pendant group on polymers to introduce sites for further functionalization or to enhance properties like thermal stability or flame retardancy.
Surface Functionalization: Using the compound to modify the surfaces of materials like silica (B1680970) or gold nanoparticles. The benzyl carbamate moiety could impart specific solubility or biocompatibility characteristics, while the terminal group (after substitution of the chlorine) could be tailored for specific binding events.
Development of Prodrugs: In pharmaceutical sciences, similar reactive fragments are used to create prodrugs. The chloroacetyl group could be used to covalently link a therapeutic agent, with the carbamate portion designed for enzymatic cleavage to release the active drug. researchgate.net
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is a powerful tool for accelerating chemical research. For this compound, computational chemistry can provide profound insights into its properties and reactivity, guiding experimental efforts. Density Functional Theory (DFT) calculations, for instance, can be used to predict the three-dimensional geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps. nih.gov
Molecular modeling has been successfully applied to other carbamates to predict atomic charges and molecular volume, and to compare calculated vibrational frequencies with experimental data to validate the theoretical methods. scirp.org Future work on this compound should employ these techniques to:
Model reaction pathways and transition states to understand mechanistic details.
Predict spectroscopic data (NMR, FTIR) to aid in structural confirmation. nih.gov
Simulate interactions with biological targets, such as enzymes, to explore potential bioactivities, a strategy used for related N-benzyl carboxamide derivatives. nih.gov
Table 2: Proposed Computational and Experimental Integration
| Research Area | Computational Method | Experimental Technique | Objective |
|---|---|---|---|
| Structural Elucidation | DFT Geometry Optimization | X-ray Crystallography, NMR | Determine bond lengths, angles, and stable conformers. nih.gov |
| Vibrational Analysis | Frequency Calculations (DFT) | FTIR, Raman Spectroscopy | Assign vibrational modes and confirm functional groups. scirp.org |
| Reactivity Prediction | Transition State Theory, NPA | Kinetic Studies, Product Analysis | Understand reaction mechanisms and predict regioselectivity. nih.govnih.gov |
| Bioactivity Screening | Molecular Docking | In-vitro Assays | Identify potential interactions with biological macromolecules. nih.gov |
Green Chemistry Innovations in Manufacturing
Applying the principles of green chemistry to the synthesis of this compound is essential for sustainable manufacturing. researchgate.net Future research should aim to minimize environmental impact by focusing on several key areas.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as the urea-based synthesis of the benzyl carbamate precursor. chemicalbook.com
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids. researchgate.net
Catalysis: Developing highly efficient and selective catalysts that can be easily separated and reused, reducing waste and energy consumption. This includes biocatalytic methods, which offer high specificity under mild conditions. acs.org
Energy Efficiency: Exploring energy-efficient synthesis techniques, such as microwave-assisted or ultrasound-promoted reactions, which can significantly reduce reaction times and energy input. researchgate.net The development of continuous flow processes also contributes to better energy management and safety. researchgate.netacs.org
By pursuing these future directions, the scientific community can unlock the full potential of this compound as a versatile chemical intermediate for a wide range of applications.
Q & A
Q. Example Synthetic Routes Table
How can reaction conditions be optimized to minimize side reactions during synthesis?
Advanced
Competing side reactions (e.g., over-acylation or hydrolysis) are mitigated by controlling stoichiometry, temperature, and solvent polarity. For instance:
- Solvent selection : Polar aprotic solvents (e.g., acetone) enhance electrophilicity of chloroacetyl chloride while reducing hydrolysis .
- Temperature : Reflux at 60–80°C balances reactivity and stability of intermediates .
- Base addition : Triethylamine or DMAP can act as acid scavengers to prevent HCl-induced decomposition .
Q. Key Optimization Parameters
| Parameter | Effect | Optimal Range |
|---|---|---|
| Solvent polarity | Reduces hydrolysis | Acetone, THF |
| Temperature | Limits side-product formation | 60–80°C |
| Base | Neutralizes HCl, accelerates reaction | Triethylamine (1.2 eq) |
What spectroscopic techniques are critical for structural confirmation?
Q. Basic
- 1H/13C NMR : Identifies chloroacetyl (CH2Cl: δ 4.0–4.3 ppm; C=O: δ 165–170 ppm) and benzyl carbamate (aromatic protons: δ 7.2–7.4 ppm; carbamate C=O: δ 155–160 ppm) groups .
- HRMS : Validates molecular ion ([M+H]+) and isotopic patterns (e.g., chlorine’s A+2 peak) .
- IR Spectroscopy : Confirms carbonyl stretches (C=O: 1700–1750 cm⁻¹) .
How do steric effects influence the reactivity of this compound in nucleophilic substitutions?
Advanced
Steric hindrance from the benzyl group impacts reactivity in SN2 reactions. For example:
- Bulkier substituents on the carbamate nitrogen reduce accessibility of the chloroacetyl chloride’s electrophilic carbon, slowing nucleophilic attack .
- Conformational analysis (via X-ray or DFT calculations) can predict reactive sites. In , steric shielding in threonine-derived analogs required adjusted reaction times .
Case Study :
In the synthesis of N-(2-chloroacetyl)-O-benzyl-L-threonine benzyl ester, extended reaction times (24 hours) were needed due to steric hindrance from the benzyl-protected hydroxyl group .
What strategies resolve discrepancies in spectroscopic data during characterization?
Q. Advanced
- HMBC correlations : Resolve ambiguous carbonyl assignments. For example, in , H2-2' (δ 4.39 ppm) correlated with C-1' (δ 153.5 ppm) via HMBC, confirming the carbamate linkage .
- Variable Temperature NMR : Mitigates signal splitting from dynamic processes (e.g., rotamers) .
- Crystallography : Single-crystal X-ray diffraction (using SHELX or ORTEP ) provides unambiguous structural data but requires high-purity crystals.
How is this compound applied in biochemical studies?
Advanced
The chloroacetyl group enables site-specific biomolecule modification :
Q. Basic
- Column Chromatography : Silica gel with chloroform/ethyl acetate gradients (e.g., 9:1 to 7:3) removes unreacted starting materials .
- Recrystallization : Ethanol or hexane/ethyl acetate mixtures yield high-purity crystals .
- HPLC : Useful for isolating isomers or detecting trace impurities (>98% purity threshold) .
How can computational tools predict the reactivity of this compound?
Q. Advanced
- DFT Calculations : Model transition states for nucleophilic substitutions (e.g., chloroacetyl group’s electrophilicity) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetone vs. DMF) .
- Retrosynthetic Software : Tools like Pistachio or Reaxys propose synthetic routes using known reaction databases .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Q. Basic
- Exothermic Reactions : Chloroacetyl chloride addition requires controlled dropwise addition and cooling .
- Solvent Volume : Reduce acetone usage by optimizing stoichiometry (e.g., 1:1.05 molar ratio of carbamate to chloroacetyl chloride) .
- Purification : Replace column chromatography with fractional crystallization for cost efficiency .
How do electronic effects of substituents alter stability?
Q. Advanced
Q. Substituent Impact Table
| Substituent | Effect on Reactivity | Stability |
|---|---|---|
| -NO2 (EWG) | ↑ Reactivity, ↓ Hydrolysis resistance | Moderate |
| -OCH3 (EDG) | ↓ Reactivity, ↑ Stability | High |
| -Cl (EWG) | Moderate reactivity | High |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
